2-(2-Hydroxy-cyclopentyl)-pent-4-enal
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Overview
Description
2-(2-HYDROXY-CYCLOPENTYL)-PENT-4-ENAL is an organic compound belonging to the class of cyclopentanols These compounds contain a cyclopentane ring that carries an alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXY-CYCLOPENTYL)-PENT-4-ENAL can be achieved through several synthetic routes. One common method involves the allylation of a cyclopentane derivative followed by hydrolysis. For instance, starting from a cyclopentane diol, chiral resolution using amino lipase can provide 2-hydroxy-cyclopentyl acetate. This intermediate can then undergo allylation and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXY-CYCLOPENTYL)-PENT-4-ENAL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-cyclopentyl)-pent-4-enal.
Reduction: Formation of 2-(2-hydroxy-cyclopentyl)-pent-4-enol.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
2-(2-HYDROXY-CYCLOPENTYL)-PENT-4-ENAL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXY-CYCLOPENTYL)-PENT-4-ENAL involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-HYDROXY-CYCLOPENTYL)-7-OXO-HEPTANAMIDINE
- (2S)-2-(4-{[(1R,2S)-2-hydroxycyclopentyl]methyl}phenyl)propanoic acid
Uniqueness
2-(2-HYDROXY-CYCLOPENTYL)-PENT-4-ENAL is unique due to its specific structure, which includes both a cyclopentane ring and a pent-4-enal chain.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2R)-2-[(1R,2S)-2-hydroxycyclopentyl]pent-4-enal |
InChI |
InChI=1S/C10H16O2/c1-2-4-8(7-11)9-5-3-6-10(9)12/h2,7-10,12H,1,3-6H2/t8-,9+,10-/m0/s1 |
InChI Key |
NEWBFDLFXDTFGD-AEJSXWLSSA-N |
Isomeric SMILES |
C=CC[C@@H](C=O)[C@H]1CCC[C@@H]1O |
Canonical SMILES |
C=CCC(C=O)C1CCCC1O |
Origin of Product |
United States |
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